Home > Products > Screening Compounds P90818 > N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-N-(prop-2-en-1-yl)acetamide
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-N-(prop-2-en-1-yl)acetamide -

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-N-(prop-2-en-1-yl)acetamide

Catalog Number: EVT-4174171
CAS Number:
Molecular Formula: C19H16ClN3OS
Molecular Weight: 369.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives

  • Compound Description: This group encompasses a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives synthesized and evaluated for their in vitro cytotoxicity as potential anticancer agents [, ]. The study highlights derivatives with ortho chlorine, meta methoxy, and meta fluorine substituents on the phenyl ring as exhibiting the best cytotoxic activity against various cancer cell lines.

(2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)propanamide

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, features a cinnamoylamino group attached to the propanamide moiety at the 2-position of the 1,3,4-thiadiazole ring []. The study focuses on its structural characteristics, including dihedral angles and hydrogen bonding.

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This compound was synthesized using a "cost-effective" approach as a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties []. It was further evaluated in vitro for anticancer activity using the NCI DTP protocol.

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides

  • Compound Description: This series of nitro-substituted heteroaromatic carboxamides were synthesized and tested against Mycobacterium tuberculosis cell lines []. Their activity is linked to the electronic density distribution across the nitro-substituted heteroaromatic ring attached to the amide group.

(2R,3R)-N-(4-Chlorophenyl)-2,3-dihydroxy-N′-(5-phenyl-1,3,4-thiadiazol-2-yl)succinamide

  • Compound Description: This compound, structurally characterized by single-crystal X-ray diffraction, is distinguished by a succinamide moiety attached to the 2-position of the 1,3,4-thiadiazole ring []. The study reports details on its dihedral angles and intermolecular hydrogen bonding patterns.

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

  • Compound Description: This series, comprising benzamide and benzothioamide derivatives with halogen substituents, was designed and synthesized for their potential in vitro anticancer properties []. The study reports their synthesis and evaluation against various cancer cell lines, highlighting their promising cytotoxic activity.

N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives

  • Compound Description: These coumarin-thiadiazole amide derivatives were synthesized using TBTU as a coupling agent, aiming to identify new antitubercular agents []. Their in vitro antitubercular activity was evaluated against the H37Rv strain of M. Tuberculosis.

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

  • Compound Description: This series of compounds, derived from sulfamethizole, were designed, synthesized, and evaluated for their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines []. The study also involved in silico ADMET analysis to assess their pharmacokinetic properties.

N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives

  • Compound Description: This series of sulfonamide compounds were designed and synthesized to investigate their in vitro human carbonic anhydrase (hCA) inhibition potential []. They were assessed against hCA isoforms I, II, VII, and XII, using acetazolamide as a reference compound.

N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives

  • Compound Description: These derivatives were synthesized using a convenient and fast method involving 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis []. The structures of these compounds, including the intermediate 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, were confirmed through various spectroscopic techniques and single-crystal X-ray diffraction.

2-Phenyl-N-(5-(trifluoromethyl)-1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives

  • Compound Description: This research focused on discovering new anticancer therapeutics through apoptosis induction. The scientists synthesized a series of 1,3,4-thiadiazole derivatives and tested them against PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma) cell lines using MTT assays []. They also studied apoptosis induction by investigating the activation of caspases 3, 8, and 9.

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

  • Compound Description: These two heterocyclic 1,3,4-oxadiazole derivatives were studied for their crystal structures []. They differ in the groups attached to their carbon atoms.

N′-[5-Acetyl-3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

  • Compound Description: This complex molecule, containing chlorophenyl, thiadiazolyl, pyrazolyl, phenyl, and indolyl rings, was studied for its crystal structure, which is stabilized by N—H⋯O and N—H⋯N interactions [].

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

  • Compound Description: This compound, along with its derivatives, was synthesized and evaluated for its in vitro cytotoxicity against MDA (breast cancer), PC3 (prostate cancer), and U87 (Glioblastoma) cell lines using the MTT assay [].

N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas

  • Compound Description: This series of cyclopropanecarbonyl thiourea derivatives were designed and synthesized as potential ketol-acid reductoisomerase (KARI) inhibitors [, ]. Their inhibitory activity was evaluated against rice KARI.
  • Compound Description: This compound, known for its various biological activities, was utilized as a ligand to synthesize transition metal complexes [, ]. The complexes were characterized using spectroscopic techniques and elemental analyses.
  • Compound Description: This compound, with the chemical formula (C12H14FN3S2Sn)n, was characterized by X-ray diffraction, revealing its orthorhombic crystal system and Pbca space group [].

Some N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted) ureido/thioureido]benzenesulfonamides

  • Compound Description: These sulfonamide derivatives were synthesized and investigated for their inhibitory effects on human carbonic anhydrase (CA) isoforms I and II [].

5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, features a 1,3,4-thiadiazole ring linked to a pyrazole ring system [].

N-Aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas

  • Compound Description: This series of urea derivatives, featuring a 1,3,4-thiadiazole ring substituted with a pyridyl group, were synthesized and evaluated for their cytokinin activity [].

N-Substituted Derivatives of 5-(4-chlorophenyl)1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide

  • Compound Description: This series of N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide was synthesized and screened for antimicrobial & hemolytic activity [].

(E)-1-(thiophen-2-yl)-N-(5-((triphenylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine

  • Compound Description: This compound, containing a 1,3,4-thiadiazole ring, was synthesized and had its crystal structure determined by X-ray crystallography [].

(2R)-2-Cinnamoylamino-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide

  • Compound Description: This compound, featuring a cinnamoylamino group and a methoxyphenyl substituent on the 1,3,4-thiadiazole ring, was analyzed for its crystal structure [].

N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide

  • Compound Description: This compound, synthesized through a substitution reaction, features a piperidine ring attached to the acetamide moiety at the 2-position of the 1,3,4-thiadiazole ring []. The study focuses on its structural characteristics, including bond lengths, angles, and intermolecular interactions.

[14C]‐labelled 3‐[N‐(4‐bromophenyl)carbamoyl]‐7‐chloro‐4‐hydroxycoumarin and 3‐[N‐[5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl]carbamoyl]‐7‐chloro‐4‐hydroxycoumarin

  • Compound Description: These [14C]-labelled 3-carbamoyl-4-hydroxycoumarins were synthesized from 4-chloro-acetylsalicyloyl chloride in two steps, incorporating the isotope via reaction with diethyl malonate-1,3-14C [].

N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas

  • Compound Description: This series of cyclopropanecarbonyl thiourea derivatives were synthesized as potential ketol-acid reductoisomerase (KARI) inhibitors []. Their structure-activity relationships were explored, revealing that longer chain derivatives and substitutions at the 4-position of the benzene ring exhibited higher KARI inhibitory activity.
  • Compound Description: This study focused on synthesizing and characterizing transition metal complexes using N -(5-Sulfanyl-1,3,4-Thiadiazol-2-yl)Benzene Sulfonamide as a ligand []. They explored the pharmacological potential of 1,3,4-thiadiazole-benzenesulfonamide compounds.

2-alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)- acetamide derivatives

  • Compound Description: This study explored the synthesis and local anaesthetic activity of various 2-alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)-acetamides [].
  • Compound Description: This study focused on synthesizing new derivatives of N-((5-((6-oxido-6-(4 substituted phenoxy)-4,8-dihydro-1H-(1,3,2) dioxaphosphepino (5,6-c)pyrazol-1-yl) methyl)- 1,3,4-thiadiazol-2-yl)carbamoyl) substituted benzene sulfonamides []. The synthesis involved a multi-step process with various intermediates.

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives

  • Compound Description: This study involved synthesizing a series of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives and evaluating their antifungal activities [].

2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

  • Compound Description: This compound, featuring a thiazolidinone ring system linked to a 1,3,4-thiadiazole ring, was investigated for its crystal structure, revealing various intermolecular interactions [].

5-Methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

  • Compound Description: This compound, featuring a pyrazole ring linked to a 1,3,4-thiadiazole ring, was analyzed for its crystal structure, revealing intermolecular hydrogen bonding patterns [].

3-{[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]methyl}-1,2-benzoxazole

  • Compound Description: This compound, featuring a benzisoxazole ring linked to an imidazothiadiazole system, was investigated for its crystal structure, revealing various intermolecular interactions and π-π stacking interactions [].

1-(4-Chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol- 2-yl)ethanone

  • Compound Description: This compound, a simple 1,3,4-thiadiazole derivative, was synthesized and its crystal structure was determined, revealing a planar conformation and layer-type stacking pattern in its crystal packing [].

1-(4-Chlorophenyl)-3-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea

  • Compound Description: This urea derivative, synthesized from 2-amino-5-(pyrid-4-yl)- 1,3,4-thiadiazole and 4-chlorobenzoyl azide, was characterized by single-crystal X-ray diffraction []. The study revealed a nearly planar molecular structure stabilized by intermolecular hydrogen bonds and π-π interactions. Additionally, the compound displayed good fungicidal activity.

2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide

  • Compound Description: This compound, containing a dehydroabietane moiety linked to the 1,3,4-thiadiazole ring, was analyzed for its crystal structure, revealing intermolecular hydrogen bonding patterns [].

N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethyl-phenyl)-1,3,4-thiadiazol-2-yl]urea

  • Compound Description: This compound, featuring a urea linker connecting a difluorobenzoyl group and a trifluoromethylphenyl-substituted 1,3,4-thiadiazole ring, was characterized by X-ray crystallography and evaluated for its fungicidal activity [].

N-(5-Aryl-1,3,4-thiadiazol-2-yl) -N′-4-fluorobenzoxyacetylthioureas

  • Compound Description: This series of thiourea derivatives, featuring a 1,3,4-thiadiazole ring linked to a fluorobenzoxyacetyl group, were synthesized and their fungicidal activities were evaluated [].

Properties

Product Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-N-(prop-2-en-1-yl)acetamide

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-N-prop-2-enylacetamide

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

InChI

InChI=1S/C19H16ClN3OS/c1-2-12-23(17(24)13-14-6-4-3-5-7-14)19-22-21-18(25-19)15-8-10-16(20)11-9-15/h2-11H,1,12-13H2

InChI Key

KISMAMBXWQLALG-UHFFFAOYSA-N

SMILES

C=CCN(C1=NN=C(S1)C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3

Canonical SMILES

C=CCN(C1=NN=C(S1)C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.